
1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MIU and has a molecular formula of C14H17N3O3.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea is not fully understood. However, studies have shown that MIU inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and tumor growth. MIU has also been found to inhibit the growth of certain fungi by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. MIU has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. MIU has also been shown to have antifungal activity by disrupting the cell wall synthesis of fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea in lab experiments is its potential applications in various fields such as medicinal chemistry, biochemistry, and agriculture. MIU has also been found to have low toxicity, making it a safer alternative to other compounds with similar activities. However, one of the limitations of using MIU is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea. One direction is to study the potential use of MIU as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate the potential use of MIU as an insecticide and herbicide in agriculture. Additionally, further studies are needed to understand the mechanism of action of MIU and its effects on different cell types.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea involves the reaction of 4-methoxybenzyl isocyanate with 5-methylisoxazole-4-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with urea to obtain the final product, MIU.
Applications De Recherche Scientifique
1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, MIU has been found to have antitumor, anti-inflammatory, and antifungal activities. MIU has also been studied for its potential use as an insecticide and herbicide in agriculture.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-12(9-17-20-10)8-16-14(18)15-7-11-3-5-13(19-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXLLQXXDVOIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

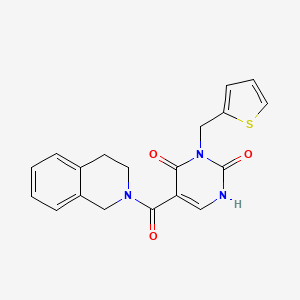
![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid](/img/structure/B2968871.png)
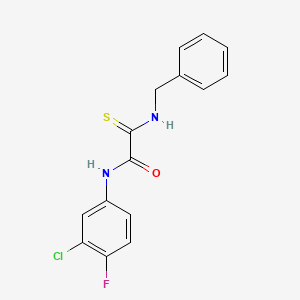
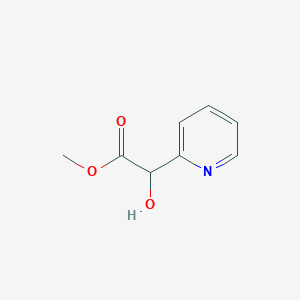
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2968876.png)

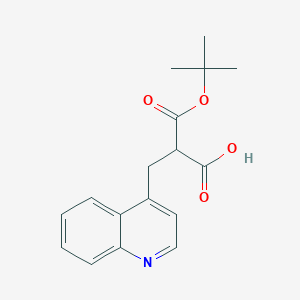
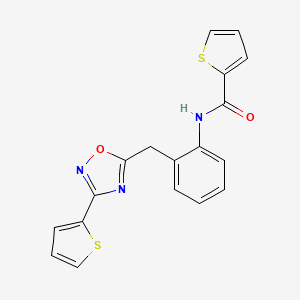
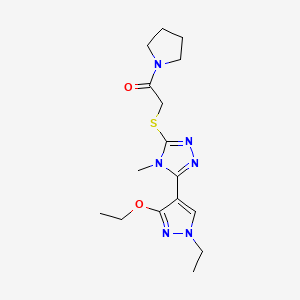
![3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2968884.png)
![N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide](/img/structure/B2968885.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2968888.png)
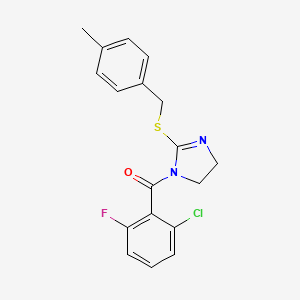
![N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2968892.png)